molecular formula C8H9NO4 B11912176 N,4-Dihydroxy-3-methoxybenzamide CAS No. 144216-37-5

N,4-Dihydroxy-3-methoxybenzamide

Cat. No.: B11912176
CAS No.: 144216-37-5
M. Wt: 183.16 g/mol
InChI Key: XLINSLFJJZQYSZ-UHFFFAOYSA-N
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Description

N,4-Dihydroxy-3-methoxybenzamide is a benzamide derivative with significant potential in various fields of scientific research. Benzamides are a class of compounds known for their diverse biological activities and applications in medicine, industry, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Dihydroxy-3-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves using diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green, rapid, and high-yielding process . This method is advantageous due to its eco-friendly nature and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. more recent methods employ catalytic processes, such as copper-based metal-organic frameworks, to promote oxidative couplings, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

N,4-Dihydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dihydroxy-3-methoxybenzamide stands out due to its dual hydroxyl and methoxy functional groups, which enhance its reactivity and biological activity. This unique structure allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects compared to its analogs .

Properties

CAS No.

144216-37-5

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

N,4-dihydroxy-3-methoxybenzamide

InChI

InChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11)

InChI Key

XLINSLFJJZQYSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NO)O

Origin of Product

United States

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